Xanthocillin X permethyl ether
Description
Historical Context of Xanthocillin Compounds
The parent compound, xanthocillin X, holds the distinction of being the first isocyanide-containing natural product to be identified. wikipedia.orgasm.org It was originally isolated in 1950 by Rothe from the mold Penicillium notatum. wikipedia.orgasm.orgacs.org This discovery opened the door to the exploration of a new class of natural products characterized by the isocyano functional group (-N≡C). asm.orgacs.org Following this initial finding, a variety of related xanthocillin analogues were isolated from different fungal sources, displaying variations in the substituents on their aromatic rings. acs.org Early metabolic studies revealed that the nitrogen atom in the isocyanide group of xanthocillin X is derived from the amino acid tyrosine. acs.org The elucidation of the xanthocillin biosynthetic gene cluster in fungi like Aspergillus fumigatus has provided deeper insights into the formation of these unique molecules. researchgate.netnih.gov
Discovery and Isolation of Xanthocillin X Dimethyl Ether
Xanthocillin X dimethyl ether was initially identified from the mycelium of a soil fungus, Aspergillus sp. mdpi.comnih.gov It is a naturally occurring derivative of xanthocillin X. acs.org Subsequent research has led to its isolation from other fungal sources, including those found in marine environments. mdpi.comnih.govuni-bonn.de
The production of xanthocillin X dimethyl ether is attributed to a range of fungal species, highlighting the metabolic diversity within the fungal kingdom.
Several fungal strains have been identified as producers of xanthocillin X dimethyl ether. These include:
Aspergillus sp.: This genus of common molds, found worldwide, was the original source from which xanthocillin X dimethyl ether was isolated. mdpi.comnih.govvulcanchem.com Aspergillus fumigatus, in particular, is a known producer. vulcanchem.comresearchgate.netnih.gov
Scedosporium apiospermum: A marine-derived species of this fungus has also been reported to produce xanthocillin X dimethyl ether. mdpi.comresearchgate.netscilit.comresearchgate.net
Dichotomomyces cejpii: This ascomycete fungus, isolated from a marine sponge, is another documented source of xanthocillin X dimethyl ether. vulcanchem.comuni-bonn.denih.gov
Other fungi, such as Basipetospora sp., have also been noted as sources for this compound. medchemexpress.comacs.org
Marine environments have proven to be a rich source of novel bioactive compounds, including xanthocillin X dimethyl ether. mdpi.comnih.gov The compound has been isolated from marine-derived fungi, which are a significant focus of research for new antitumor and other therapeutic agents. mdpi.comnih.gov Specifically, Dichotomomyces cejpii was isolated from the marine sponge Callyspongia sp. cf. C. flammea. nih.govnih.gov Another producing organism, Scedosporium apiospermum, was also isolated from a marine source. mdpi.comresearchgate.netscilit.comresearchgate.net
Natural Sources and Producer Organisms
Fungal Strains (e.g., Aspergillus sp., Scedosporium apiospermum, Dichotomomyces cejpii)
Significance of Xanthocillin X Dimethyl Ether as a Natural Product in Drug Discovery Research
Xanthocillin X dimethyl ether has demonstrated a range of pharmacological activities that make it a significant compound in drug discovery research. mdpi.comnih.gov Its potential applications span several therapeutic areas, including oncology and neurodegenerative diseases.
One of the key areas of interest is its antitumor activity . Research has shown that xanthocillin X dimethyl ether can inhibit the growth of solid tumors and has synergistic pro-apoptotic effects when combined with other targeted therapies in acute myeloid leukemia. vulcanchem.com It has also been investigated for its anti-proliferative effects on triple-negative breast cancer by depleting mitochondrial heme. mdpi.comresearchgate.netscilit.comresearchgate.net The compound binds to hemin (B1673052), the oxidized form of heme, leading to the depletion of intracellular heme and disruption of the mitochondrial electron transport chain. mdpi.comresearchgate.netscilit.com
In the context of neuroprotection , xanthocillin X dimethyl ether has shown the ability to lower the production of amyloid beta-peptide (Aβ-42). vulcanchem.comuni-bonn.dechemsrc.com This is significant because the accumulation of Aβ-42 is a critical factor in the pathogenesis of Alzheimer's disease. vulcanchem.com
While its parent compound, xanthocillin X, has notable antibacterial properties, xanthocillin X dimethyl ether has shown reduced activity against certain bacteria like Acinetobacter baumannii. vulcanchem.comacs.org However, it retained potency against strains with mutations in efflux pump genes, suggesting that its loss of activity is related to efflux mechanisms. vulcanchem.comacs.org
The diverse biological activities of xanthocillin X dimethyl ether underscore its importance as a lead compound for the development of new drugs.
Interactive Data Tables
Table 1: Producer Organisms of Xanthocillin X Dimethyl Ether
| Producer Organism | Type | Environment | Reference(s) |
|---|---|---|---|
| Aspergillus sp. | Fungus | Soil | mdpi.com, nih.gov |
| Aspergillus fumigatus | Fungus | Ubiquitous | vulcanchem.com, nih.gov, researchgate.net |
| Scedosporium apiospermum | Fungus | Marine | mdpi.com, researchgate.net, scilit.com, researchgate.net |
| Dichotomomyces cejpii | Fungus | Marine (from sponge) | vulcanchem.com, uni-bonn.de, nih.gov |
Table 2: Investigated Biological Activities of Xanthocillin X Dimethyl Ether
| Biological Activity | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Antitumor | Acute Myeloid Leukemia | Synergistic pro-apoptotic effects with BH3 mimetics. | vulcanchem.com |
| Antitumor | Triple-Negative Breast Cancer | Inhibits proliferation by depleting mitochondrial heme. | mdpi.com, researchgate.net, scilit.com, researchgate.net |
| Neuroprotective | Alzheimer's Disease | Lowers the production of amyloid beta-peptide (Aβ-42). | vulcanchem.com, uni-bonn.de, chemsrc.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZMXOJMQCHRI-AXPXABNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001146596 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4464-33-9 | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthocillin dimethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XANTHOCILLIN X DIMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Xanthocillin X Dimethyl Ether
Enzymatic Mechanisms in Xanthocillin X Dimethyl Ether Formation
The conversion of L-tyrosine into Xanthocillin X dimethyl ether is a multi-step process catalyzed by a suite of specialized enzymes encoded within the xan gene cluster. pnas.orguniprot.org The key enzymatic transformations are as follows:
Isocyanide Formation: The initial and crucial step is the conversion of L-tyrosine into a vinyl-isonitrile intermediate. uniprot.org This reaction is catalyzed by XanB , a two-domain isocyanide synthase-dioxygenase (ICS-DOX). researchgate.netpnas.org
Dimerization: The subsequent oxidative dimerization of two molecules of the vinyl-isonitrile intermediate is believed to be carried out by XanG . uniprot.orgnih.gov XanG is a cytochrome P450 monooxygenase that constructs the central buta-1,3-diene structure of xanthocillin. researchgate.netuniprot.org
Formylation: Following dimerization, the isocyanide groups can be modified. The enzyme XanA , which has homology to isocyanide hydratases, is responsible for introducing N-formyl groups to produce related analogs like fumiformamide. researchgate.netuniprot.org
Methylation: The final step in the formation of Xanthocillin X dimethyl ether is the methylation of the two hydroxyl groups on the phenyl rings of the xanthocillin core. acs.org This reaction is catalyzed by the O-methyltransferase XanE . researchgate.netpnas.orguniprot.org The sequential action of XanE can produce both Xanthocillin X monomethyl ether and the fully methylated Xanthocillin X dimethyl ether. asm.org
Genetic Basis of Biosynthesis: Gene Clusters and Regulatory Elements
The enzymatic machinery for xanthocillin biosynthesis is encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). asm.orgnih.gov In Aspergillus fumigatus, this has been identified as the xan cluster. asm.orgnih.gov
The xan BGC comprises seven identified genes, xanA through xanG, each with a proposed function in the biosynthesis or regulation of xanthocillin production. pnas.org The organization of these genes allows for their coordinated expression.
Table 1: Genes of the xan Biosynthetic Gene Cluster and Their Functions
| Gene Name | ORF Name (A. fumigatus Af293) | Proposed Function | Reference |
|---|---|---|---|
| xanA | AFUA_5G02620 | Isocyanide hydratase-like; N-formylation | pnas.orguniprot.org |
| xanB | AFUA_5G02660 | Isocyanide synthase-dioxygenase; converts tyrosine to isonitrile intermediate | asm.orgpnas.orguniprot.org |
| xanC | AFUA_5G02630 | C6 transcription factor; pathway regulator | pnas.org |
| xanD | AFUA_5G02650 | DUF4149 domain protein; unknown function in biosynthesis | pnas.orguniprot.org |
| xanE | AFUA_5G02640 | O-methyltransferase; adds methyl groups to the phenol (B47542) moieties | pnas.orguniprot.org |
| xanF | AFUA_5G02670 | Conserved hypothetical protein; may improve efficiency of production | pnas.orgbiorxiv.org |
| xanG | AFUA_5G02680 | Cytochrome P450 monooxygenase; oxidative dimerization of isonitrile intermediate | pnas.orguniprot.org |
Regulation of the xan cluster is intricate. The gene xanC encodes a C6 transcription factor that acts as a positive regulator for the cluster; its deletion nearly abolishes the production of all pathway metabolites. pnas.orgasm.org Furthermore, the expression of the xan BGC is strongly influenced by environmental factors, particularly the concentration of copper. nih.gov The production of xanthocillin metabolites is significantly increased during conditions of copper starvation, a response mediated by the copper-binding transcription factors AceA and MacA. asm.orgpnas.org
Comparative Biosynthetic Studies with Related Xanthocillin Analogs
The xan biosynthetic pathway does not produce a single compound but rather a family of related xanthocillin analogs. asm.orgresearchgate.net Comparative metabolomic studies of A. fumigatus mutants have been instrumental in elucidating the roles of the various xan genes and the branch points in the pathway. asm.org
The central product, xanthocillin, can be methylated by XanE to yield Xanthocillin X monomethyl ether and subsequently Xanthocillin X dimethyl ether. asm.orgbiorxiv.org Other analogs produced by the cluster include BU-4704 and fumiformamide. asm.orgbiorxiv.org
The biosynthetic logic of xanthocillin formation shares similarities with pathways in other organisms. A notable parallel is the biosynthesis of N,N-bisformyl dityrosine (B1219331) in the yeast Saccharomyces cerevisiae. researchgate.net This process also involves the dimerization of two tyrosine-derived moieties, and the key enzymes involved, Dit1 and Dit2, are homologs of the fungal isocyanide synthase XanB and the P450 monooxygenase XanG, respectively. researchgate.netresearchgate.net This suggests a conserved evolutionary origin for these tyrosine-dimerizing pathways. Comparisons have also been drawn to related pathways in bacteria like Xenorhabdus nematophila, highlighting a recurring theme in natural product biosynthesis across different kingdoms of life. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| Xanthocillin |
| Xanthocillin X dimethyl ether |
| Xanthocillin X monomethyl ether |
| L-Tyrosine |
| Citrulline |
| Carbamoyl phosphate |
| Fumiformamide |
| N,N-bisformyl dityrosine |
Chemical Synthesis and Structural Modifications of Xanthocillin X Dimethyl Ether
Total Synthesis Approaches
The complete laboratory synthesis of Xanthocillin X dimethyl ether, a complex natural product, represents a significant achievement in organic chemistry. These synthetic routes provide access to the molecule for biological study without reliance on natural isolation and allow for the creation of stereoisomers not found in nature.
The first stereoselective total synthesis of Xanthocillin X dimethyl ether and its stereoisomer was reported in 2005. researcher.life This achievement provided a crucial pathway for producing the compound and its analogs for further investigation. researcher.lifesemanticscholar.org The development of synthetic methods is essential for creating sufficient quantities of the compound for detailed biological and metal-binding research. duke.edu
A key challenge in synthesizing molecules like Xanthocillin X dimethyl ether is the stereoselective construction of the diisocyanoalkene core. drexel.edu Modern synthetic strategies often employ copper-catalyzed cross-coupling and dehydration reactions to create the isocyanoalkene structure with control over the geometry of the double bonds (E/Z configuration). drexel.edu While specific details of the total synthesis are often proprietary to the research group, the general approach involves building the carbon skeleton and then introducing the sensitive isocyanide functional groups at a late stage.
The laboratory synthesis of Xanthocillin X dimethyl ether is not without its difficulties. The primary challenges are centered around the isocyanide functional groups and the stereochemistry of the butadiene backbone.
Instability of the Isocyanide Group : The isocyanide moiety is carbene-like and sensitive, meaning it can react under conditions used for other transformations. drexel.edu It is intolerant to a wide range of common reagents, which complicates the synthetic sequence. drexel.edu
Stereoselective Synthesis : Achieving the correct (Z,Z) geometry of the diene system is a significant hurdle. Many synthetic methods produce a mixture of E and Z isomers, which can be difficult to separate and may have different biological activities. drexel.edu Controlling the stereochemical outcome often requires carefully selected reagents and reaction conditions, such as low temperatures. drexel.edu
Precursor Instability : Intermediates in the synthesis, such as vinyl formamides used to generate the isocyanide group, can also be unstable, requiring careful handling and immediate use in subsequent steps. drexel.edu
Synthetic Methodologies and Reaction Pathways
Derivatization and Analog Development
Modifying the structure of Xanthocillin X and its dimethyl ether derivative is crucial for understanding how the molecule functions and for optimizing its biological activity.
Xanthocillin X dimethyl ether is a naturally occurring derivative of Xanthocillin X. nih.govacs.org In the laboratory, it can be readily synthesized from its parent compound, Xanthocillin X, through a straightforward methylation reaction. nih.govacs.org This process involves treating Xanthocillin X with a methylating agent to convert the two phenolic hydroxyl (-OH) groups into methoxy (B1213986) (-OCH₃) groups. nih.govvulcanchem.com This simple conversion allows researchers to easily produce the dimethyl ether from the more commonly isolated Xanthocillin X for comparative studies. nih.gov
Structure-activity relationship (SAR) studies are vital for identifying the key structural features responsible for a molecule's biological effects. For Xanthocillin X dimethyl ether, these studies have revealed critical roles for the hydroxyl and isonitrile groups.
The methylation of the two hydroxyl groups on Xanthocillin X to form Xanthocillin X dimethyl ether has a profound impact on its biological properties. The parent compound, Xanthocillin X, strongly binds to copper (II) ions, a property that was initially investigated as part of its mechanism of action. nih.govacs.org However, Xanthocillin X dimethyl ether does not interact significantly with Cu(II), indicating that the free hydroxyl groups are essential for this metal-binding capability. nih.govacs.org
This structural change directly affects its antibiotic efficacy. While Xanthocillin X is a potent antibiotic against a range of bacteria, Xanthocillin X dimethyl ether loses most of this activity against certain strains, such as Acinetobacter baumannii. nih.govacs.org This difference in activity is partly linked to bacterial efflux pumps; the dimethyl ether derivative is more susceptible to being removed from the bacterial cell. vulcanchem.com The table below summarizes the minimum inhibitory concentrations (MICs) for both compounds against wild-type and efflux-pump-deficient strains of A. baumannii.
| Compound | A. baumannii ATCC17978 (Wild Type) MIC (µM) | A. baumannii ATCC17978 ΔadeBΔadeJ (Efflux Pump Deficient) MIC (µM) |
|---|---|---|
| Xanthocillin X | 0.25 | 0.06 |
| Xanthocillin X dimethyl ether | >16 | 4 |
Research has also extended to using Xanthocillin X dimethyl ether as a starting material to create entirely new structures. One example involves the reductive cyclization of the molecule. Treatment of Xanthocillin X dimethyl ether with sodium dichromate can yield a novel cyclized compound. asm.org This type of modification dramatically alters the shape and electronic properties of the original molecule, leading to potentially new and different biological activities. Such derivatives are instrumental in exploring the chemical space around the xanthocillin scaffold.
Molecular Mechanisms of Action of Xanthocillin X Dimethyl Ether
Interaction with Heme and Hemoproteins
The foundational element of Xanthocillin X dimethyl ether's mechanism of action is its direct and consequential interaction with heme and proteins that utilize heme as a cofactor (hemoproteins). This interaction triggers a cascade of events that ultimately compromise cellular viability.
Direct Binding to Hemin (B1673052) (Oxidized Heme)
Research has conclusively demonstrated that Xanthocillin X dimethyl ether directly binds to hemin, the oxidized form of heme. mdpi.comresearchgate.net This interaction is characterized by a notable shift in the ultraviolet-visible (UV-Vis) absorption spectrum of hemin. In laboratory settings, hemin alone typically exhibits an absorption peak at approximately 390 nm. mdpi.comresearchgate.net However, the introduction of Xanthocillin X dimethyl ether leads to a dose-dependent red-shift of this peak to around 440 nm, signifying a direct molecular interaction. mdpi.comresearchgate.net This binding is attributed to the presence of two isonitrile groups within the structure of Xanthocillin X dimethyl ether, which are proposed to coordinate with the iron center of heme. mdpi.comnih.gov Further evidence of this binding is observed through fluorescence spectroscopy, where the intrinsic fluorescence of Xanthocillin X dimethyl ether is quenched in a dose-dependent manner upon the addition of hemin. mdpi.com
This direct complexation has been shown to biochemically inactivate hemin. For instance, the presence of Xanthocillin X dimethyl ether can prevent the degradation of hemin that is typically mediated by glutathione. researchgate.net
Depletion of Intracellular Regulatory Heme Pools
A critical consequence of the binding of Xanthocillin X dimethyl ether to hemin is the subsequent depletion of the intracellular regulatory heme pools. mdpi.comresearchgate.netscilit.com By sequestering heme, Xanthocillin X dimethyl ether effectively reduces the availability of this crucial cofactor for its normal biological functions. researchgate.netnih.gov This depletion disrupts the delicate balance of heme biosynthesis and utilization within the cell. The sequestration of heme by the compound prevents it from being incorporated into apo-hemoproteins, which are the protein precursors that require heme to become functional. nih.gov This leads to an accumulation of non-functional hemoproteins and can also dysregulate the feedback inhibition of heme biosynthesis, leading to further cellular stress. nih.govvulcanchem.com
Interactions with Mitochondrial Hemoproteins (Cytochromes)
Studies have shown that Xanthocillin X dimethyl ether is capable of translocating into the mitochondria, the primary site of cellular respiration and a compartment rich in hemoproteins. mdpi.comresearchgate.netresearchgate.net Within the mitochondria, the compound interacts with essential hemoproteins known as cytochromes. mdpi.comresearchgate.netscilit.com These proteins are fundamental components of the electron transport chain and are vital for the production of ATP. The binding of Xanthocillin X dimethyl ether to these mitochondrial cytochromes is a key step in its mechanism of action, leading to profound effects on cellular energy metabolism. mdpi.comresearchgate.net
Impact on Cellular Bioenergetics and Mitochondrial Function
Disruption of the Electron Transport Chain (ETC)
The binding of Xanthocillin X dimethyl ether to mitochondrial cytochromes directly results in the disruption of the electron transport chain (ETC). mdpi.comresearchgate.net The ETC is a series of protein complexes that transfer electrons through redox reactions, creating a proton gradient that drives ATP synthesis. By interacting with the heme groups within the cytochromes, Xanthocillin X dimethyl ether obstructs this electron flow, effectively crippling the cell's primary energy-generating pathway. mdpi.comresearchgate.net This disruption leads to a decrease in mitochondrial respiration and a reduction in the cell's ability to produce ATP.
Inactivation of Mitochondrial Respiration
Xanthocillin X dimethyl ether (XanDME) has been shown to exert significant inhibitory effects on mitochondrial function, a key aspect of its mechanism of action. nih.govscilit.com The compound is capable of translocating into the mitochondria, where it directly targets and interacts with essential hemoproteins, specifically cytochromes. nih.govscilit.comresearchgate.net This interaction disrupts the mitochondrial electron transport chain (ETC), a critical process for cellular energy production. nih.govscilit.com
The binding of XanDME to mitochondrial cytochromes leads to the inhibition of mitochondrial complex activity and ultimately inactivates mitochondrial respiration. nih.govscilit.comresearchgate.netresearchgate.net This disruption of the ETC is a significant contributor to the compound's observed anti-proliferative effects. nih.govmdpi.com By targeting and inactivating the primary site of cellular respiration, XanDME effectively compromises the energy metabolism of affected cells. This mechanism is central to its biological activity, particularly in cancer cells that may have heightened reliance on mitochondrial respiration. nih.gov
The underlying basis for this mitochondrial targeting is the interaction between XanDME and heme, an iron-containing compound found in cytochromes. nih.govresearchgate.net XanDME directly binds to hemin (the oxidized form of heme), leading to a depletion of intracellular regulatory heme. nih.govscilit.comresearchgate.net Since cytochromes are vital heme-containing proteins within the ETC, their sequestration or functional disruption by XanDME directly impairs the entire respiratory process. nih.gov
Cellular Stress Responses and Signaling Pathways
Exposure of cells to Xanthocillin X dimethyl ether leads to a notable increase in the intracellular levels of reactive oxygen species (ROS). researchgate.net The accumulation of ROS is a significant cellular stress response triggered by the compound. researchgate.net This oxidative stress is linked to the compound's broader biological effects. The parent compound, Xanthocillin X, is known to cause an accumulation of porphyrins, which are precursors in heme biosynthesis. vulcanchem.com This accumulation is known to generate ROS, which has deleterious effects on cell viability. vulcanchem.comacs.org
A key consequence of treatment with Xanthocillin X dimethyl ether is the activation of apoptotic pathways. researchgate.net The inhibitory effects of the compound on tumor cell proliferation are directly related to this induction of apoptosis. researchgate.net The disruption of mitochondrial function and the generation of ROS are well-known triggers for apoptosis, a form of programmed cell death. Research has confirmed that after exposure to XanDME, the activation of the apoptosis pathway is a detectable and significant event. researchgate.net
Xanthocillin X dimethyl ether has been demonstrated to interfere with the normal progression of the cell cycle. researchgate.net Specifically, cells exposed to the compound exhibit an arrest at the G2/M phase. researchgate.net This blockage prevents cells from entering mitosis, thereby halting their proliferation. This G2/M phase arrest is a crucial component of the compound's anti-proliferative mechanism, working in concert with the induction of apoptosis to control cell populations. researchgate.net
| Cellular Response to Xanthocillin X Dimethyl Ether | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | Increased intracellular levels | researchgate.net |
| Apoptosis | Activation of apoptotic pathways | researchgate.net |
| Cell Cycle | Arrest at G2/M phase | researchgate.net |
Activation of Apoptotic Pathways
Comparative Analysis of Mechanism of Action with Xanthocillin X and Other Isonitrile Natural Products
The mechanism of action of Xanthocillin X dimethyl ether is distinct in some ways from its parent compound, Xanthocillin X, and shares broader characteristics with other isonitrile-containing natural products. acs.orgnih.gov Many isonitrile natural products exert their biological effects by interacting with transition metals or heme. nih.govnih.gov For instance, some terpene isonitriles are thought to inhibit heme-detoxification processes in malarial parasites by coordinating with heme iron. nih.gov Similarly, the antibacterial activity of the isonitrile SF2768 has been linked to its ability to chelate copper. nih.govberkeley.edu
Xanthocillin X dimethyl ether's mechanism is centered on its interaction with heme, which has been confirmed experimentally. mdpi.com Its two isonitrile groups are proposed to be key to this binding activity. mdpi.com This mode of action, involving the sequestration of a vital cofactor, aligns it with a known strategy employed by other bioactive isonitriles. nih.govnih.gov
A critical point of differentiation between Xanthocillin X dimethyl ether (XanDME) and its parent compound, Xanthocillin X, is their interaction with copper ions. acs.orgnih.gov Metal-ligand fluorescence titration assays have confirmed that Xanthocillin X selectively binds to copper (Cu(II)). acs.orgnih.gov In stark contrast, XanDME, which is a naturally occurring derivative, does not show a significant interaction with Cu(II). acs.orgnih.govresearchgate.net
This difference is attributed to the structural variation between the two molecules; XanDME possesses methoxy (B1213986) groups where Xanthocillin X has hydroxyl groups. vulcanchem.comacs.orgnih.gov The presence of the two hydroxyl groups in Xanthocillin X is suggested to be important for the metal-binding interaction. acs.orgnih.govresearchgate.net While copper chelation was initially postulated as a major mechanism for isonitrile compounds, studies on XanDME and even its parent compound suggest that this is not the primary driver of its biological activity in certain contexts. nih.govsemanticscholar.orgacs.org For example, while XanDME loses its antibacterial bioactivity against wild-type A. baumannii, it retains potency against a strain lacking specific efflux pumps, indicating that its efflux rate, rather than a lack of copper binding, is the reason for its reduced activity in the wild-type strain. acs.orgnih.govresearchgate.net
| Compound | Copper (Cu(II)) Binding | Key Structural Feature | Reference |
| Xanthocillin X | Yes | Two hydroxyl groups | acs.orgnih.gov |
| Xanthocillin X dimethyl ether | No significant interaction | Two methoxy groups (methylated hydroxyls) | acs.orgnih.govresearchgate.net |
Role of Specific Functional Groups in Target Engagement
The biological activity and molecular interactions of Xanthocillin X dimethyl ether are intrinsically linked to its distinct functional groups. The interplay between the isonitrile and methoxy groups dictates the molecule's target affinity, mechanism of action, and its effectiveness as a bioactive compound. Detailed research, particularly through structure-activity relationship (SAR) studies comparing it with its parent compound, Xanthocillin X, has illuminated the specific roles these groups play.
The two isonitrile (-N≡C) groups are fundamental to the primary mechanism of action of Xanthocillin X dimethyl ether. vulcanchem.com These groups, known for their ability to coordinate with transition metals, are directly responsible for the molecule's engagement with its principal biological target: heme. asm.orgresearchgate.net Research has demonstrated that Xanthocillin X dimethyl ether directly binds to hemin, the oxidized form of heme. researchgate.netmdpi.com This interaction is proposed to occur via the isonitrile moieties, which possess the necessary electronic characteristics to bind to the iron center of heme. mdpi.com The binding leads to the sequestration and biochemical inactivation of heme. mdpi.com In the context of cancer cells, this engagement is profoundly disruptive; Xanthocillin X dimethyl ether translocates into the mitochondria and interacts with crucial hemoproteins such as cytochromes. researchgate.netmdpi.com This disrupts the mitochondrial electron transport chain (ETC), inhibits respiratory complexes, and ultimately leads to mitochondrial dysfunction, which contributes to the compound's anti-proliferative effects. researchgate.netmdpi.com
Experimental evidence confirms this binding activity. The addition of Xanthocillin X dimethyl ether to hemin induces a significant and dose-dependent shift in the ultraviolet-visible (UV-Vis) absorption spectrum, a classic indicator of direct molecular interaction. mdpi.com
| Analyte | Condition | Absorption Peak (nm) |
| Hemin | Alone | 390 |
| Hemin | With Xanthocillin X dimethyl ether | 440 |
This table shows the shift in the UV-Vis absorption peak of hemin upon interaction with Xanthocillin X dimethyl ether, indicating direct binding. Data sourced from studies on its anti-proliferative effects. mdpi.com
The role of the two methoxy (-OCH₃) groups is best understood by comparing Xanthocillin X dimethyl ether with its hydroxyl-containing precursor, Xanthocillin X. The replacement of the two phenolic hydroxyl groups with methoxy groups significantly alters the molecule's properties and interactions, without changing its core intracellular mechanism. vulcanchem.com
A primary difference is in metal chelation. While the isonitrile group is known for metal coordination, studies have shown that the hydroxyl groups of Xanthocillin X are crucial for binding certain metal ions, specifically copper (Cu(II)). nih.govacs.org In contrast, Xanthocillin X dimethyl ether does not exhibit a significant interaction with Cu(II), indicating that the methylation of these hydroxyl groups abrogates this specific metal-binding capability. nih.govacs.orgresearchgate.net
Furthermore, this structural modification dramatically affects the compound's antibacterial efficacy, particularly against Gram-negative bacteria like Acinetobacter baumannii. nih.gov While Xanthocillin X is a potent antibiotic against wild-type A. baumannii, Xanthocillin X dimethyl ether shows a significant loss of bioactivity. vulcanchem.comnih.govacs.org However, this loss of activity is not due to a change in its intracellular target. vulcanchem.com Research reveals that Xanthocillin X dimethyl ether retains its potency against A. baumannii strains that have had specific efflux pump genes (adeB, adeJ) removed. nih.govacs.orgresearchgate.net This finding strongly suggests that the methoxy groups render the molecule a more recognizable substrate for these bacterial efflux pumps, leading to its rapid expulsion from the cell. nih.govacs.org The loss of activity against the wild-type strain is therefore attributed to a higher efflux rate rather than a failure to engage with the intracellular heme target. vulcanchem.comacs.org
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) |
| Xanthocillin X | A. baumannii (Wild Type) | 0.25–0.5 |
| Xanthocillin X dimethyl ether | A. baumannii (Wild Type) | > 16 |
| Xanthocillin X | A. baumannii (ΔadeBΔadeJ Efflux Pump Mutant) | 0.25–0.5 |
| Xanthocillin X dimethyl ether | A. baumannii (ΔadeBΔadeJ Efflux Pump Mutant) | 0.25–0.5 |
This table provides a comparison of the antibacterial activity of Xanthocillin X and Xanthocillin X dimethyl ether against wild-type and efflux pump-deficient A. baumannii, highlighting the role of the methoxy groups in efflux pump susceptibility. nih.govacs.org
Biological Activities and Preclinical Efficacy Studies of Xanthocillin X Dimethyl Ether
Antitumor and Anti-Proliferative Activities
Xanthocillin X dimethyl ether has shown significant potential as an antineoplastic agent, with inhibitory effects observed across a variety of cancer cell lines. vulcanchem.comresearchgate.net Its primary mechanism in cancer cells is linked to the depletion of mitochondrial heme, which disrupts cellular respiration and energy production, ultimately leading to cell death. mdpi.comscilit.com
Triple-negative breast cancer (TNBC) is a particularly aggressive form of breast cancer with limited targeted treatment options. researchgate.netscilit.com Xanthocillin X dimethyl ether has emerged as a promising agent against this cancer subtype. mdpi.comscilit.com Studies have shown that it exerts a potent anti-proliferative effect on TNBC cells both in laboratory settings (in vitro) and in animal models (in vivo). mdpi.comresearchgate.net
The compound's efficacy stems from its ability to directly bind with hemin (B1673052), the oxidized form of heme, leading to a depletion of intracellular heme. mdpi.comresearchgate.net Xanthocillin X dimethyl ether translocates into the mitochondria, the cell's powerhouses, where it interacts with hemoproteins like cytochromes. mdpi.comscilit.comsciprofiles.com This interaction disrupts the mitochondrial electron transport chain, inhibits the activity of mitochondrial complexes, and halts cellular respiration. mdpi.comresearchgate.netsciprofiles.com The resulting mitochondrial dysfunction is a key contributor to the compound's anti-TNBC effects, which include inhibiting cancer cell proliferation and reducing tumor growth. nih.govmdpi.com In vitro studies have demonstrated a dose-dependent inhibition of cell proliferation in TNBC cell lines. mdpi.com
| Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.85 | mdpi.com |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.25 | mdpi.com |
The anti-proliferative activity of Xanthocillin X dimethyl ether extends to liver cancer. Research has shown that it can inhibit the proliferation of human hepatoma cell lines. mdpi.comresearchgate.net Specifically, studies using the HepG2 human hepatoma cell line found that the compound had a significant inhibitory effect. researchgate.netsemanticscholar.org The mechanism is believed to be related to the induction of apoptosis (programmed cell death). researchgate.net
In addition to its potent effects on TNBC, Xanthocillin X dimethyl ether has demonstrated broad anti-proliferative activity against other types of breast cancer cells. mdpi.comresearchgate.net It inhibits cell proliferation in a dose-dependent manner across various breast cancer cell lines. mdpi.com One such line is the MCF-7 human breast cancer cell line, where the compound has been shown to have a clear inhibitory effect on proliferation. researchgate.net This effect is associated with the induction of apoptosis and cell cycle arrest at the G2/M phase. researchgate.net
The compound's antitumor activity has also been observed in models of oral cancer. mdpi.comresearchgate.net Studies have documented that Xanthocillin X dimethyl ether can inhibit the proliferation of human oral epithelial carcinoma KB cells. researchgate.net The inhibitory mechanism in these cells is also linked to the induction of apoptosis. researchgate.net
| Cell Line | Cancer Type | IC₅₀ Value (μg/mL) | Reference |
|---|---|---|---|
| HepG2 | Human Hepatoma | 0.18 | researchgate.net |
| MCF-7 | Human Breast Cancer | 0.38 | researchgate.net |
| KB | Human Oral Epithelial Carcinoma | 0.44 | researchgate.net |
Anti-Proliferative Effects on Breast Cancer Cell Lines (e.g., MCF-7)
Antiviral Activities
Beyond its antitumor properties, Xanthocillin X dimethyl ether has been identified as having antiviral capabilities. mdpi.comresearchgate.net Early research on xanthocillin derivatives highlighted their potential as antiviral antibiotics. nih.gov Studies have reported its activity against several viruses, including Newcastle disease virus, herpes simplex virus, and vaccinia virus. nih.govasm.org This broad-spectrum antiviral activity is a significant aspect of its pharmacological profile. nih.govmdpi.com
Neuroprotective Activities
Xanthocillin X dimethyl ether has also shown potential in the context of neurodegenerative diseases, particularly those related to the accumulation of amyloid-beta (Aβ) peptides, such as Alzheimer's disease. researchgate.netvulcanchem.com The compound has been identified as having Aβ-42 lowering activity, suggesting it may interfere with the production or promote the clearance of this toxic peptide. vulcanchem.commedchemexpress.com This neuroprotective potential points to another promising avenue for its therapeutic application. researchgate.net
Impact on Amyloid-Beta (Aβ-42) Lowering Activity
Xanthocillin X dimethyl ether has been identified as a compound with the potential to lower levels of amyloid-beta 42 (Aβ-42). medchemexpress.commedchemexpress.comuni-bonn.denih.gov Research has shown that this natural product, isolated from fungal extracts, demonstrates moderate Aβ-42 lowering activity. medchemexpress.comuni-bonn.de Specifically, studies involving the marine-derived fungus Dichotomomyces cejpii led to the reisolation of Xanthocillin X dimethyl ether and confirmed its ability to reduce Aβ-42. uni-bonn.de
In a cellular assay designed to model Alzheimer's disease, Xanthocillin X dimethyl ether was evaluated for its capacity to counteract the enhanced production of Aβ-42 induced by Aftin-5. nih.gov The results indicated that the compound was capable of preventing this increase, highlighting its potential as a candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's, where the accumulation of Aβ-42 is a key pathological feature. nih.govvulcanchem.com The Aβ-42 lowering activity of Xanthocillin X dimethyl ether suggests it could be a valuable lead structure for the development of therapeutic agents targeting Alzheimer's disease. uni-bonn.de
Antibacterial Activities and Spectrum (where applicable in research context, excluding clinical)
Xanthocillin X dimethyl ether has been investigated for its antibacterial properties, although its activity appears to be more nuanced compared to its parent compound, Xanthocillin X. acs.orgnih.gov While Xanthocillin X exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, its derivative, Xanthocillin X dimethyl ether, has shown reduced or lost bioactivity against certain wild-type strains. acs.orgnih.gov
A key finding is the differential activity of Xanthocillin X dimethyl ether against specific bacterial strains, particularly those with modified efflux pump systems. acs.orgnih.gov For instance, while it showed diminished activity against wild-type Acinetobacter baumannii, it retained significant potency against A. baumannii strains that had knockout mutations in the genes for the AdeB and AdeJ efflux pumps. nih.gov This suggests that the dimethyl ether derivative may be susceptible to efflux by these pumps in wild-type bacteria.
The mechanism of action for the broader class of isonitrile natural products, including Xanthocillin X and its derivatives, has been linked to the dysregulation of heme biosynthesis in bacteria. acs.orgnih.gov It has been proposed that the isonitrile groups can bind to heme. mdpi.comnih.gov Specifically for Xanthocillin X dimethyl ether, studies have demonstrated its ability to bind directly to hemin (the oxidized form of heme) in vitro. mdpi.comnih.gov This interaction leads to a depletion of intracellular regulatory heme, which can disrupt essential cellular processes in bacteria. mdpi.comnih.gov
Table 1: Antibacterial Activity of Xanthocillin X Dimethyl Ether
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Acinetobacter baumannii (wild-type) | Lost bioactivity (MIC > 16 μM) | acs.orgnih.gov |
| Acinetobacter baumannii (ΔadeBΔadeJ efflux pump knockout) | Retained comparable potency to Xanthocillin X | nih.gov |
MIC: Minimum Inhibitory Concentration
Effects on Thrombocytopenia (Preclinical Research)
Preclinical research has indicated that Xanthocillin X dimethyl ether possesses pharmacological activities relevant to thrombocytopenia. mdpi.comnih.gov Studies on the structure-activity relationships of various Xanthocillin derivatives have identified them as agonists for the thrombopoietin receptor. mdpi.comnih.gov This suggests a potential mechanism through which Xanthocillin X dimethyl ether could influence platelet levels. However, detailed preclinical data from in vivo models of thrombocytopenia specifically for Xanthocillin X dimethyl ether are not extensively available in the provided search results.
Advanced Research Methodologies and Analytical Techniques
Cell-Based Assays
Cell-based assays are fundamental in understanding how Xanthocillin X dimethyl ether affects living cells, particularly in the context of cancer research. These methods allow for the direct observation and quantification of the compound's impact on cellular processes.
To measure the inhibitory effect of Xanthocillin X dimethyl ether on cancer cell growth, researchers commonly use colorimetric proliferation assays such as the MTT assay. researchgate.net This method relies on the principle that metabolically active cells can reduce a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Research has shown that Xanthocillin X dimethyl ether significantly inhibits the proliferation of various human cancer cell lines. researchgate.net The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, has been determined for several cell lines, demonstrating its potent anti-proliferative effects. researchgate.net
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HepG2 | Human Hepatoma | 0.18 researchgate.net |
| MCF-7 | Human Breast Cancer | 0.38 researchgate.net |
| KB | Human Oral Epithelial Carcinoma | 0.44 researchgate.net |
This table presents the IC50 values of Xanthocillin X dimethyl ether against different human cancer cell lines as determined by MTT assay.
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In studies involving Xanthocillin X dimethyl ether, this method is employed to investigate its effects on the cell cycle and the production of reactive oxygen species (ROS).
Studies have revealed that exposure to Xanthocillin X dimethyl ether can cause cell cycle arrest, specifically at the G2/M phase. researchgate.net This prevents the cells from dividing and proliferating. Furthermore, flow cytometry has been used to detect an increase in intracellular ROS levels in cells treated with the compound. researchgate.net Elevated ROS can induce oxidative stress, leading to cellular damage and apoptosis.
The intrinsic autofluorescent properties of Xanthocillin X dimethyl ether allow researchers to visualize its distribution within cells using fluorescence microscopy. researchgate.net This technique is crucial for determining the compound's subcellular targets.
To pinpoint its location, scientists perform colocalization studies. For instance, mitochondria, the powerhouses of the cell, can be labeled with a specific fluorescent dye like Mitotracker Deep Red. researchgate.net By overlaying the images from the Xanthocillin X dimethyl ether fluorescence (observed as blue) and the mitochondrial dye (red), researchers have demonstrated that a significant amount of the compound accumulates within the mitochondria. researchgate.net This colocalization is a key finding, suggesting that mitochondria are a primary site of action for the compound.
Given its localization to the mitochondria, researchers investigate the impact of Xanthocillin X dimethyl ether on mitochondrial function. A key metric for this is the oxygen consumption rate (OCR), which is a direct measure of mitochondrial respiration. researchgate.net
Using instruments like the Seahorse XF Analyzer, studies have shown that treatment with Xanthocillin X dimethyl ether leads to a significant decrease in the OCR of cancer cells. researchgate.net This indicates that the compound impairs the mitochondrial electron transport chain and inhibits cellular respiration, a critical process for energy production. researchgate.net This disruption of mitochondrial bioenergetics is a major contributor to the compound's anti-proliferative effects. researchgate.net
| Analytical System | Cell Line | Treatment | Observation | Reference |
| XFp Analyzer | MDA-MB-231 | 5 µM XanDME for 48h | Remarkable diminishment of OCR | researchgate.net |
| Instech System | MDA-MB-231 | 5 µM XanDME for 24h | Decreased OCR | researchgate.net |
This table summarizes the findings from Oxygen Consumption Rate (OCR) analyses on cells treated with Xanthocillin X dimethyl ether (XanDME).
Fluorescence Imaging for Subcellular Localization and Colocalization Studies
Biochemical and Biophysical Characterization
These techniques delve into the molecular interactions of Xanthocillin X dimethyl ether with specific cellular components, particularly proteins.
Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. In the context of Xanthocillin X dimethyl ether research, it is used to assess how the compound alters the levels of key proteins involved in cellular processes like apoptosis (programmed cell death) and cell cycle regulation.
Research indicates that the anti-proliferative mechanism of Xanthocillin X dimethyl ether is linked to the induction of apoptosis. researchgate.net Western blotting can be used to measure changes in the expression levels of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family, as well as other proteins that are part of the apoptosis pathway, to confirm this mechanism. researchgate.netnih.gov Similarly, this technique can validate the findings from flow cytometry by showing altered levels of cell cycle regulatory proteins.
Metal-Ligand Fluorescence Titration
Metal-ligand fluorescence titration studies have been employed to investigate the metal-binding capabilities of Xanthocillin X dimethyl ether, particularly in comparison to its parent compound, Xanthocillin X (Xan). While isonitrile compounds are known to interact with metals, studies revealed that XanDME does not exhibit significant metal-binding activity. researchgate.net
Fluorescence titration assays using a range of physiologically relevant metals—including Cu(II), Fe(II), Fe(III), Ni(II), Co(II), Mn(II), Al(III), Zn(II), and Mg(II)—showed no significant interaction with XanDME. researchgate.netacs.org This is in stark contrast to its parent compound, Xan, which demonstrated exclusive binding to Cu(II). researchgate.netacs.org The lack of metal chelation by XanDME is attributed to the methylation of its two hydroxyl groups, which are considered essential for metal binding. researchgate.netacs.org This finding indicates that the biological activity of XanDME is not primarily driven by the sequestration of copper ions, a mechanism observed for other isonitrile natural products. acs.orgsemanticscholar.org
Table 1: Metal-Ligand Fluorescence Titration Findings for Xanthocillin X Dimethyl Ether
| Compound | Metal Ions Tested | Binding Observed | Reference |
|---|---|---|---|
| Xanthocillin X dimethyl ether (XanDME) | Cu(II), Fe(II), Fe(III), Ni(II), Co(II), Mn(II), Al(III), Zn(II), Mg(II) | No significant interaction | researchgate.netacs.org |
| Xanthocillin X (Xan) | Cu(II), Fe(II), Fe(III), Ni(II), Co(II), Mn(II), Al(III), Zn(II), Mg(II) | Exclusive binding to Cu(II) | researchgate.netacs.org |
In vitro Enzymatic Activity Assays
In vitro enzymatic activity assays have been crucial in identifying the direct molecular interactions and inhibitory effects of Xanthocillin X dimethyl ether. These studies have revealed that XanDME's mechanism involves direct binding to heme and subsequent disruption of heme-dependent processes. researchgate.netmdpi.comnih.gov
Recent studies demonstrated that XanDME directly binds to hemin (B1673052), the oxidized form of heme. researchgate.netnih.gov This interaction was confirmed through UV-Vis spectral analysis, where the addition of XanDME caused a dose-dependent shift in the absorption peak of hemin. mdpi.comnih.gov The functional consequence of this binding is the biochemical inactivation of heme. nih.gov This was shown in an in vitro peroxidase activity assay, where hemin acts as a necessary cofactor. nih.gov Pre-incubation of hemin with XanDME completely blocked the peroxidase reaction, indicating a loss of cofactor function. researchgate.netnih.gov
Furthermore, XanDME's interaction with heme extends to the inhibition of hemoproteins, particularly those in the mitochondrial electron transport chain (ETC). researchgate.netmdpi.com Assays have shown that XanDME disrupts the ETC and inhibits the activity of mitochondrial complexes, which is a significant contributor to its biological effects. mdpi.com
Table 2: Summary of In Vitro Enzymatic and Binding Assay Findings for Xanthocillin X Dimethyl Ether
| Assay Type | Target Molecule/Process | Observed Effect of XanDME | Key Finding | Reference |
|---|---|---|---|---|
| UV-Vis Spectroscopy | Hemin | Dose-dependent spectral shift | Direct binding to hemin | mdpi.comnih.gov |
| Peroxidase Activity Assay | Hemin-dependent peroxidase reaction | Complete inhibition of reaction | Biochemical inactivation of heme | researchgate.netnih.gov |
| GSH-mediated Degradation Assay | Hemin degradation | Prevention of hemin decomposition | Heme stabilization/inactivation | nih.gov |
| Mitochondrial Complex Activity Assay | Mitochondrial Electron Transport Chain | Inhibition of complex activity and respiration | Disruption of mitochondrial function | mdpi.com |
Omics-Based Approaches
Chemical Proteomics for Target Identification
Chemical proteomics, including techniques like activity-based protein profiling (ABPP), have been utilized to identify the molecular targets of related isonitrile antibiotics. acs.orgresearchgate.net For the parent compound Xanthocillin X, extensive chemical proteomic studies were conducted in Acinetobacter baumannii and E. coli to identify covalently bound protein targets. acs.orgresearchgate.net However, these analyses concluded that direct binding to cellular proteins was not the primary mechanism of its potent antibiotic activity. acs.orgacs.org
For Xanthocillin X dimethyl ether, research has similarly shifted from seeking a single protein target to understanding its interaction with a crucial cofactor. researchgate.netmdpi.com The primary mechanism elucidated for XanDME involves the direct binding and sequestration of intracellular heme. researchgate.netnih.gov This interaction leads to the depletion of the regulatory heme pool and disrupts the function of essential hemoproteins, such as mitochondrial cytochromes. researchgate.netmdpi.com Therefore, while proteomic techniques were instrumental in ruling out direct protein inhibition for the parent compound, the focus for XanDME has been on its interaction with heme, a non-proteinaceous but vital cellular component. researchgate.netacs.org
Genomic Analysis for Resistance Mechanisms and Mutations
Genomic analysis of bacteria resistant to xanthocillin compounds has provided critical insights into their mechanisms of action and pathways of resistance. While sequencing of Xanthocillin X-resistant A. baumannii identified a conserved mutation in the heme biosynthesis enzyme porphobilinogen (B132115) synthase (PbgS), the resistance mechanism to Xanthocillin X dimethyl ether appears to be different. acs.orgacs.orgacs.org
A key finding for XanDME is its susceptibility to bacterial efflux pumps. acs.org Studies have shown that while XanDME loses its bioactivity against wild-type A. baumannii, it retains potent activity against a mutant strain (ΔadeBΔadeJ) in which two efflux pump genes have been knocked out. researchgate.netacs.orgvulcanchem.com This suggests that in wild-type bacteria, XanDME is actively transported out of the cell, preventing it from reaching its intracellular target. acs.orgacs.orgsemanticscholar.org The methylation of the hydroxyl groups on XanDME, which prevents metal binding, also appears to make it a better substrate for these efflux systems. acs.org This highlights efflux as a primary mechanism of resistance to XanDME in certain bacteria. acs.orgvulcanchem.com
Table 3: Minimum Inhibitory Concentration (MIC) of Xanthocillin Compounds against A. baumannii Strains
| Compound | Bacterial Strain | MIC (μM) | Implication | Reference |
|---|---|---|---|---|
| Xanthocillin X (Xan) | A. baumannii ATCC17978 (wild-type) | 0.25–0.5 | Potent activity | acs.orgvulcanchem.com |
| Xanthocillin X (Xan) | A. baumannii ATCC17978 ΔadeBΔadeJ (efflux pump knockout) | 0.25–0.5 | Activity unaffected by these efflux pumps | acs.org |
| Xanthocillin X dimethyl ether (XanDME) | A. baumannii ATCC17978 (wild-type) | >16 | Loss of bioactivity | researchgate.netacs.orgvulcanchem.com |
| Xanthocillin X dimethyl ether (XanDME) | A. baumannii ATCC17978 ΔadeBΔadeJ (efflux pump knockout) | 0.5 | Potency retained/restored | researchgate.netacs.orgacs.org |
Metabolomics Profiling for Pathway Elucidation
Metabolomics has served as a powerful tool to elucidate the downstream cellular pathways affected by Xanthocillin X dimethyl ether. By profiling changes in cellular metabolites following treatment, researchers have been able to confirm the functional consequences of the compound's mechanism of action. researchgate.netnih.gov
In a study using human triple-negative breast cancer cells (MDA-MB-231), metabolomics analysis was performed on cells treated with XanDME. nih.gov The results revealed a significant alteration in central carbon metabolism. Specifically, the levels of key metabolites within the Tricarboxylic Acid (TCA) cycle were notably decreased. nih.gov This finding strongly supports the data from enzymatic assays showing that XanDME inhibits mitochondrial respiration. mdpi.comnih.gov The disruption of the TCA cycle is a direct consequence of impaired mitochondrial function, which is triggered by XanDME's binding to heme and the subsequent inactivation of cytochrome-containing respiratory complexes. researchgate.netmdpi.comnih.gov This metabolomic evidence was crucial for connecting the direct molecular interaction of XanDME with its broader impact on cellular energy pathways. researchgate.netnih.gov
Future Directions and Translational Research Potential
Investigation of Novel Biological Targets and Pathways
Xanthocillin X dimethyl ether has demonstrated a range of pharmacological activities, suggesting its interaction with multiple biological pathways. mdpi.com Future research will likely focus on delineating these mechanisms to uncover new therapeutic applications.
Initial studies have shown that Xanthocillin X dimethyl ether exerts potent anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC), by targeting mitochondrial function. researchgate.netnih.gov The compound directly binds to hemin (B1673052), the oxidized form of heme, leading to a depletion of the intracellular regulatory heme pool. mdpi.comresearchgate.netnih.gov Subsequently, it translocates to the mitochondria and interacts with hemoproteins like cytochromes. researchgate.netnih.gov This disrupts the electron transport chain (ETC), inhibits mitochondrial complex activity, and ultimately inactivates mitochondrial respiration. mdpi.comresearchgate.netnih.govresearchgate.net Further investigation into this mechanism could reveal specific vulnerabilities in cancers that are highly dependent on mitochondrial respiration. mdpi.comnih.gov In some tumor cells, it has been observed to cause cell cycle arrest at the G2/M phase and increase levels of reactive oxygen species (ROS), leading to apoptosis. researchgate.net
Beyond its anticancer effects, Xanthocillin X dimethyl ether has been identified as a potential neuroprotective agent due to its ability to lower the production of amyloid-beta 42 (Aβ-42). vulcanchem.commdpi.comuni-bonn.denih.gov This peptide is a key component of the amyloid plaques found in Alzheimer's disease. vulcanchem.com Research into the specific mechanism by which it reduces Aβ-42 could open new avenues for treating neurodegenerative disorders. mdpi.comuni-bonn.de
While the parent compound, Xanthocillin X, shows broad-spectrum antibacterial activity, Xanthocillin X dimethyl ether loses its effectiveness against wild-type Gram-negative bacteria like Acinetobacter baumannii. vulcanchem.comnih.gov However, it retains potency against strains that have mutations in their efflux pump genes, indicating that while it may share a similar intracellular target with its parent compound, its efficacy is limited by efflux mechanisms. vulcanchem.comnih.gov This suggests that the fundamental antibacterial target, potentially related to heme biosynthesis dysregulation as seen with Xanthocillin X, is a viable pathway to explore. acs.org
Table 1: Investigated Biological Activities of Xanthocillin X Dimethyl Ether | Activity | Target/Pathway | Investigated In | Key Findings | Citations | | :--- | :--- | :--- | :--- | :--- | | Anticancer | Heme Sequestration, Mitochondrial Dysfunction (ETC disruption) | Triple-Negative Breast Cancer (TNBC) cells, other tumor cell lines (HepG2, MCF-7, KB) | Binds hemin, depletes intracellular heme, disrupts mitochondrial respiration, induces apoptosis and G2/M cell cycle arrest. mdpi.comresearchgate.netnih.govresearchgate.net | | Neuroprotection | Amyloid-beta 42 (Aβ-42) Production | N2a cells transfected with human APP695 | Lowers the production of Aβ-42, suggesting potential for Alzheimer's disease therapy. vulcanchem.commdpi.comuni-bonn.denih.gov | | Antiviral | Viral Protein Synthesis | Various viruses (e.g., Newcastle disease virus, Simplexvirus) | The parent compound and its ethers show antiviral activity. nih.govsemanticscholar.orgdrugfuture.comnih.gov | | Antibacterial | Efflux Pump Susceptibility | Acinetobacter baumannii | Inactive against wild-type but active against efflux pump knockout mutants, suggesting efflux is a key resistance factor. vulcanchem.comnih.gov |
Development of Structure-Based Drug Design Strategies
The known interactions of Xanthocillin X dimethyl ether with biological targets, particularly heme, provide a solid foundation for structure-based drug design. acs.org The unique isocyanide functional groups are proposed to be critical for its activity, likely through their ability to coordinate with the iron atom in heme. mdpi.comnih.gov High-resolution structural data of the compound bound to heme could illuminate the precise nature of this interaction, enabling the rational design of new analogues with enhanced affinity and specificity.
Furthermore, understanding the structural basis for its susceptibility to bacterial efflux pumps is crucial. vulcanchem.comnih.gov By comparing the structures of Xanthocillin X and its dimethyl ether derivative, medicinal chemists could design new variants that retain the core pharmacophore responsible for antibacterial activity while modifying peripheral groups to evade recognition by efflux systems. The ability of the isocyanide group to form hydrogen bonds could also be exploited in designing interactions with protein targets. semanticscholar.org Insights gained from resistance studies on the parent compound, which identified mutations in the enzyme porphobilinogen (B132115) synthase (PbgS), could also guide the design of molecules that target this untapped mechanism. acs.org
Exploration of Synergistic Combinations with Existing Therapeutic Agents
Combining Xanthocillin X dimethyl ether with other therapeutic agents could enhance efficacy and overcome resistance. In oncology, a study has already highlighted the synergistic pro-apoptotic effects when combined with the targeted BH3 mimetics Navitoclax and Venetoclax in acute myeloid leukemia models. vulcanchem.com This suggests a promising strategy for combination therapy in cancer treatment. vulcanchem.com
In the antibacterial realm, the parent compound, Xanthocillin X, potentiates the activity of the aminoglycoside antibiotic gentamicin (B1671437) against both sensitive and resistant strains of A. baumannii. vulcanchem.comnih.gov This synergy is linked to the disruption of heme biosynthesis, which appears to sensitize the bacteria to other drugs. nih.gov Given that Xanthocillin X dimethyl ether is thought to interact with similar pathways, exploring its synergistic potential with conventional antibiotics, particularly in efflux-deficient bacterial strains or in combination with efflux pump inhibitors, is a logical and promising direction.
Table 2: Reported Synergistic Combinations | Compound | Combination Agent | Disease Model | Outcome | Citations | | :--- | :--- | :--- | :--- | :--- | | Xanthocillin X dimethyl ether | Navitoclax, Venetoclax | Acute Myeloid Leukemia | Synergistic pro-apoptotic effects. vulcanchem.com | | Xanthocillin X (parent compound) | Gentamicin | Acinetobacter baumannii (sensitive and resistant strains) | Potentiated activity of gentamicin. vulcanchem.comnih.gov |
Refinement of Synthetic Routes for Scalable Production
The translation of Xanthocillin X dimethyl ether from a laboratory curiosity to a clinical candidate will require robust and scalable synthetic methods. Currently, it can be produced through the straightforward methylation of its parent natural product, Xanthocillin X, which is isolated from fungal sources like Penicillium notatum. nih.govdrugfuture.comacs.orgacs.org While effective for small-scale studies, reliance on fungal fermentation can be variable and difficult to scale.
To address this, the development of a stereoselective total synthesis has been reported, providing a crucial pathway for producing the compound and its analogues with high purity and control. researcher.life Future efforts should focus on optimizing this total synthesis to improve yields, reduce the number of steps, and utilize cost-effective starting materials, making the process amenable to large-scale industrial production. figshare.com Exploring and engineering the biosynthetic pathways, which involve isonitrile synthase enzymes, could also lead to improved production through fermentation or cell-free enzymatic systems. acs.org
Exploitation of Xanthocillin X Dimethyl Ether as a Research Tool
Beyond its direct therapeutic potential, Xanthocillin X dimethyl ether serves as a valuable molecular probe for basic research. Its specific mechanism of sequestering heme and disrupting mitochondrial function makes it an excellent tool for studying cellular metabolism, particularly the role of heme in cancer cell bioenergetics. mdpi.comresearchgate.netnih.gov Researchers can use it to investigate the consequences of mitochondrial dysfunction in various cell types and disease models. nih.gov
Similarly, its Aβ-42-lowering properties make it a useful tool for dissecting the pathways involved in amyloid precursor protein processing in Alzheimer's disease research. mdpi.comnih.gov In microbiology, its differential activity against wild-type and efflux-mutant bacteria provides a specific probe to investigate the function and substrate specificity of bacterial efflux pumps, which are major drivers of antibiotic resistance. vulcanchem.comnih.gov
Addressing Resistance Mechanisms in Preclinical Models
A critical aspect of developing any new therapeutic agent is understanding and overcoming potential resistance mechanisms. For Xanthocillin X dimethyl ether, the primary identified mode of resistance in bacteria is active efflux from the cell. vulcanchem.comnih.gov Studies have shown that while the compound is ineffective against wild-type A. baumannii, it kills strains lacking the AdeB and AdeJ efflux pumps. nih.gov This highlights a clear strategy for overcoming resistance: co-administration with an efflux pump inhibitor.
Furthermore, studies on the parent compound Xanthocillin X have shown that resistance can emerge through mutations in the target pathway, specifically in the heme biosynthesis enzyme porphobilinogen synthase (PbgS). acs.orgacs.org Although resistance to Xanthocillin X develops more slowly than to some conventional antibiotics like ciprofloxacin, it is crucial to anticipate this possibility for the dimethyl ether derivative. acs.orgresearchgate.net Preclinical studies should therefore focus on evaluating the frequency of resistance development and characterizing the genetic basis of any resistant mutants that arise in both cancer and bacterial models. This knowledge will be vital for designing durable therapeutic strategies and anticipating clinical challenges.
Q & A
Q. What enzymatic mechanisms drive the dimerization of isocyanide intermediates during Xanthocillin biosynthesis?
- Methodological Answer :
- In vitro reconstitution : Purify XanG and incubate with isocyanide intermediates (e.g., compound 2) under aerobic conditions. Monitor dimer formation via NMR and HRMS .
- Site-directed mutagenesis : Identify critical residues in XanG’s active site by aligning sequences with homologous P450 enzymes (e.g., Dit2 from yeast) .
Tables for Key Data
Table 1: Spectral Data for Xanthocillin X Dimethyl Ether
| Parameter | Value (Solvent) | Reference |
|---|---|---|
| λmax (UV-Vis) | 238 nm (ε 13,600, EtOH) | |
| Molecular Formula | C21H18N2O3 | |
| HRMS ([M+H]+) | 303.11301 |
Table 2: Comparative Bioactivity of Xanthocillin Derivatives
| Derivative | Antiviral Activity (NDV) | Antimicrobial (B. subtilis) | Reference |
|---|---|---|---|
| Xanthocillin X dimethyl ether | +++ | ++ | |
| Xanthocillin X monomethyl ether | ++ | + | |
| BU-4704 (sulfated) | - | +++ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
